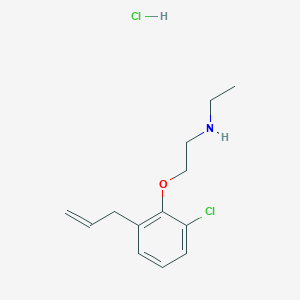
1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine is an organic compound with the molecular formula C12H14N4O4. It is a yellow crystalline solid with a distinctive odor. This compound is poorly soluble in water but soluble in organic solvents such as ethanol and chlorinated hydrocarbons. It is a stable compound but decomposes when exposed to light or heat .
Vorbereitungsmethoden
The synthesis of 1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine typically involves the reaction of phenylhydrazone with nitric acid under the catalysis of sulfuric acid . The specific preparation process requires laboratory conditions and corresponding operating techniques. Safety precautions are necessary during the preparation process to avoid contact with fire sources and oxidants .
Analyse Chemischer Reaktionen
1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a standard for elemental analysis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a pharmaceutical intermediate.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the preparation of high explosives due to its explosiveness and high energy density.
Wirkmechanismus
The mechanism of action of 1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom of the azomethine group (–NHN=C–) is considered responsible for its chemical and biological activities. This compound can form coordination complexes with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine can be compared with other similar compounds, such as:
Cyclohexanone 2,4-dinitrophenylhydrazone: This compound is also used as a standard for elemental analysis and as a pharmaceutical intermediate.
N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine: This compound is synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone and has high physiological activity.
This compound is unique due to its specific molecular structure and the distinct chemical and biological activities it exhibits.
Eigenschaften
IUPAC Name |
N-(cyclohexylideneamino)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-15(17)12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h4-5,8-9,14H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEQOGVETDKDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC=CC=C2[N+](=O)[O-])CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR*,5R*,6S*,7aS*)-2-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5316817.png)
![N-(3-chlorophenyl)-5-[(dimethylamino)sulfonyl]-1-indolinecarboxamide](/img/structure/B5316827.png)
![4-[4-(allyloxy)phenyl]-3-buten-2-one oxime](/img/structure/B5316828.png)

![2-(4-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B5316841.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5316842.png)
![N-(1,3-benzothiazol-2-ylmethyl)-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5316852.png)
![N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5316868.png)
![methyl 2-{(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5316874.png)

![4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine](/img/structure/B5316903.png)
![N~2~-[2-(4-Fluoroanilino)-1-methyl-2-oxoethyl]-2-furamide](/img/structure/B5316911.png)
![[4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B5316913.png)
![N-(1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5316917.png)
